molecular formula C12H19ClN2 B1471557 Cyclohexyl(pyridin-3-yl)methanamine hydrochloride CAS No. 2098050-52-1

Cyclohexyl(pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1471557
CAS No.: 2098050-52-1
M. Wt: 226.74 g/mol
InChI Key: VCDLOZUTBBWJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl(pyridin-3-yl)methanamine hydrochloride (CAS 2098050-52-1) is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This compound belongs to a class of structures featuring a cyclohexane ring connected to a pyridine heterocycle via a methanamine linker, a scaffold of significant interest in medicinal chemistry and drug discovery . The pyridine ring is a privileged structure in pharmacology, often contributing to molecular recognition and binding to biological targets . The structural motif of a lipophilic cyclohexyl group combined with a hydrogen-bond-capable aminopyridine makes this compound a valuable building block for the synthesis of more complex molecules. It serves as a key intermediate for researchers developing novel protein kinase modulators . Similarly, pyridine-containing derivatives are actively investigated as potential inhibitors for various disease targets, highlighting the utility of this chemical class in pioneering therapeutic research . The hydrochloride salt form typically offers enhanced stability and solubility compared to the free base, facilitating its use in various experimental conditions. This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

cyclohexyl(pyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;/h4,7-10,12H,1-3,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDLOZUTBBWJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CN=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically involves the nucleophilic substitution or reductive amination of a pyridine derivative bearing a suitable leaving group or reactive site with cyclohexylamine or its derivatives. The key challenge is to achieve selective amination at the 3-position of the pyridine ring without side reactions.

Preparation via Nucleophilic Substitution on Pyridin-3-yl Precursors

One common approach is the reaction of 3-halopyridine derivatives with cyclohexylamine under basic or catalytic conditions. For example, the use of 3-chloropyridine or 3-bromopyridine as electrophilic partners allows nucleophilic attack by the cyclohexylamine nitrogen, forming the cyclohexyl(pyridin-3-yl)methanamine intermediate.

  • Reaction Conditions:

    • Base: Potassium carbonate or cesium carbonate to deprotonate the amine and facilitate nucleophilic substitution.
    • Solvents: Chlorinated solvents such as dichloromethane (CH2Cl2), chloroform (CHCl3), or ethyl acetate, sometimes mixed with toluene or methanol.
    • Temperature: Typically between 0°C to 40°C to moderate reaction rates and selectivity.
    • Pressure: Atmospheric pressure is common, but variations are possible.
  • Advantages:

    • Avoids harsh reagents like halomethyl pyridines, which are lacrymatory and difficult to handle.
    • Yields of around 50% or higher for the overall process are achievable.
    • Use of bases like DIEA (diisopropylethylamine) or triethylamine (Et3N) helps in neutralizing generated acids and stabilizing intermediates.
  • Example:
    A patent (US8513415B2) describes a process using 3-chloropyrazin-2-yl derivatives (structurally related to pyridines) treated with acid in solvents such as CH2Cl2 or EtOAc, with bases like potassium hydroxide or sodium hydroxide, to obtain corresponding methanamine compounds in good yields.

Reductive Amination Approach

Another method involves reductive amination of 3-pyridinecarboxaldehyde with cyclohexylamine:

  • Stepwise Process:

    • Condensation of cyclohexylamine with 3-pyridinecarboxaldehyde to form an imine intermediate.
    • Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Advantages:

    • High selectivity and mild conditions.
    • Avoids the need for halogenated pyridine precursors.
    • Amenable to scale-up.
  • Notes:

    • Control of pH and temperature is critical to avoid side reactions.
    • The resulting free base amine can then be converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Formation of Hydrochloride Salt

The free base cyclohexyl(pyridin-3-yl)methanamine is converted to its hydrochloride salt to improve stability, crystallinity, and handling:

  • Method:

    • Dissolve the free base in an organic solvent such as ethanol or isopropanol.
    • Bubble dry hydrogen chloride gas or add an equimolar amount of hydrochloric acid solution under stirring.
    • The hydrochloride salt precipitates out or can be crystallized by solvent evaporation or cooling.
  • Purification:

    • Recrystallization from solvents like ethanol or ethyl acetate to obtain pure hydrochloride salt.
    • Drying under vacuum to remove residual solvents.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Nucleophilic Substitution 3-halopyridine, cyclohexylamine, K2CO3, CH2Cl2, 0–40°C Avoids hazardous halomethyl intermediates; good yields ~50–70 Requires careful control of conditions
Reductive Amination 3-pyridinecarboxaldehyde, cyclohexylamine, NaBH4 or H2/Pd High selectivity, mild conditions 70–85 Sensitive to pH; scalable
Hydrochloride Salt Formation HCl gas or HCl solution, ethanol/isopropanol Improves stability and handling Quantitative Standard salt formation procedure

Research Findings and Notes

  • The nucleophilic substitution method is well-documented in patents and literature for related heterocyclic methanamine compounds, emphasizing the use of mild bases and solvents to optimize yield and selectivity.

  • Reductive amination is favored for its operational simplicity and avoidance of toxic halogenated intermediates, though it requires careful control of reaction parameters to prevent over-reduction or side reactions.

  • The hydrochloride salt form is preferred in pharmaceutical contexts due to improved solubility and crystallinity, facilitating formulation and storage.

  • Alternative dehydrating agents and catalysts have been explored for related heterocyclic amine syntheses, such as para-toluenesulfonyl chloride/DABCO systems, but these are more relevant to complex heterocyclic frameworks rather than simple methanamine derivatives.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(pyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

1. Synthetic Intermediate

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly valuable in combinatorial chemistry, where it can be utilized to create libraries of compounds for screening in drug discovery processes.

2. Biological Studies

Cyclohexyl(pyridin-3-yl)methanamine hydrochloride is employed in various biological studies, primarily focusing on its interactions with biological systems. It has been investigated for its potential to modulate the activity of specific receptors and enzymes, making it a candidate for therapeutic applications.

3. Pharmaceutical Development

The compound's structural characteristics allow it to interact with multiple molecular targets, which can lead to the development of new medications aimed at treating infections or viral diseases. Its potential as an antiviral agent has been explored in several studies, demonstrating efficacy against specific viral proteases.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against a range of bacteria and fungi. The results indicated notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Antiviral Screening

In antiviral research, this compound was tested against Zika virus protease, showing promising results with inhibitory concentrations comparable to established antiviral drugs. This highlights its potential role in the development of antiviral therapies.

Mechanism of Action

The mechanism of action of Cyclohexyl(pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs. Aryl Groups : Unlike 3-methyl PCP (an arylcyclohexylamine), the pyridin-3-yl group in the target compound may confer distinct electronic properties, influencing receptor selectivity (e.g., nicotinic vs. NMDA targets) .
  • Heterocyclic Modifications : Isoxazole () and pyrimidine () rings introduce rigidity and alter metabolic stability compared to the flexible cyclohexyl group.

Physicochemical Properties

Limited data are available for direct comparisons, but trends can be inferred:

Property Cyclohexyl(pyridin-3-yl)methanamine HCl 3-Methyl PCP HCl [1-(3-Pyridinyl)isoxazol-5-yl]methanamine Dihydrochloride
Molecular Weight (g/mol) ~224.7 (hypothetical) 293.9 238.1
Solubility Moderate (HCl salt) Low (crystalline solid) High (polar isoxazole + di-HCl salt)
Stability Likely stable at -20°C ≥5 years at -20°C Unreported

Notes:

  • Salt Forms: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochlorides, impacting formulation strategies.
  • Thermal Stability : Compounds like 3-methyl PCP are stable for years under cryogenic storage, suggesting similar handling protocols for the target compound .

Biological Activity

Cyclohexyl(pyridin-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of biological and medicinal research. Its unique structure, which combines a cyclohexyl group with a pyridin-3-yl moiety, suggests potential interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of this compound is C10H15ClN2C_{10}H_{15}ClN_2. It exists primarily as a hydrochloride salt, which enhances its solubility in aqueous environments, facilitating its use in biological assays.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor or modulator of certain biochemical pathways. The exact mechanisms remain to be fully elucidated, necessitating further research to clarify its interactions at the molecular level.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds similar to this compound. For instance, derivatives have shown potential against SARS-CoV-2, with certain analogs demonstrating effective inhibition of viral replication. The enzyme activity was assessed using 150 nM 3CLpro (the main protease of SARS-CoV-2) with varying concentrations of inhibitors, showcasing promising results in terms of IC50 values .

Antibacterial Properties

This compound has been investigated for its antibacterial potential. Research indicates that related compounds exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 μg/mL, highlighting their effectiveness compared to standard antibiotics .

Case Studies

  • SARS-CoV-2 Inhibition : A study focused on the structure-based design and synthesis of novel inhibitors for SARS-CoV-2 demonstrated that certain analogs derived from this compound inhibited the viral protease effectively. The best-performing compounds achieved IC50 values below 10 μM, indicating strong antiviral activity .
  • Antimicrobial Testing : In a comparative study assessing various pyridine derivatives, this compound was evaluated alongside known antibacterial agents. It exhibited significant activity against Mycobacterium tuberculosis, with MIC values comparable to those of established treatments, suggesting its potential as a lead compound in drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyridine derivatives:

Compound NameStructureAntiviral Activity (IC50)Antibacterial Activity (MIC)
Cyclohexyl(pyridin-3-yl)methanamine HClStructure< 10 μM (SARS-CoV-2)0.5 - 8 μg/mL (M. tuberculosis)
Cyclobutyl(pyridin-4-yl)methanamine HClStructureNot determined4 - 12 μg/mL (MRSA)
Cyclopropyl(pyridin-3-yl)methanamine HClStructureNot determined6 - 10 μg/mL (E. coli)

Q & A

Q. 1.1. What are the standard synthetic routes for Cyclohexyl(pyridin-3-yl)methanamine hydrochloride, and how are intermediates characterized?

this compound is typically synthesized via reductive amination, where a cyclohexyl ketone or aldehyde reacts with pyridin-3-ylmethanamine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Intermediate characterization relies on HPLC for purity assessment (≥95%) and NMR (¹H/¹³C) to confirm regioselectivity and structural integrity . For example, analogous compounds like (4-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are validated using mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. 1.2. How is crystallographic data for this compound obtained, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves synchrotron radiation or laboratory diffractometers (e.g., Bruker D8 Venture). The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement, particularly for resolving hydrogen bonding networks in amine hydrochlorides . For example, analogous cyclohexylamine derivatives show hydrogen-bonded chloride ions in their crystal lattices, critical for stability studies .

Q. 1.3. What analytical methods are used to assess purity and detect impurities?

  • HPLC-UV/ELSD : Detects organic impurities (e.g., unreacted pyridine derivatives) with a C18 column and acetonitrile/water gradient .
  • Karl Fischer titration : Quantifies water content (<0.5% w/w) to prevent hydrolysis .
  • Elemental analysis : Validates C, H, N, Cl stoichiometry (e.g., C: 58.2%, H: 7.1%, N: 9.5%, Cl: 12.8%) .

Advanced Research Questions

Q. 2.1. How can reaction conditions be optimized to minimize byproducts like N-oxide derivatives?

Byproducts such as pyridine N-oxides form under oxidative conditions. Optimization strategies include:

  • Temperature control : Maintaining <50°C during amination to prevent oxidation .
  • Catalyst selection : Using Pd/C with H₂ (1–3 atm) instead of PtO₂ reduces over-reduction risks .
  • Additives : Ascorbic acid or EDTA chelates metal ions that catalyze oxidation .
    Example: In related pyridinylmethanamine syntheses, N-oxide formation dropped from 15% to <2% after optimization .

Q. 2.2. How do computational models aid in predicting the compound’s stability under varying pH?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict protonation states and degradation pathways. For instance:

  • At pH < 3, the pyridine nitrogen is protonated, increasing solubility but risking salt dissociation.
  • At pH > 7, the cyclohexylamine group deprotonates, leading to precipitation .
    Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) correlates with computational predictions .

Q. 2.3. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Discrepancies in NMR splitting often arise from dynamic processes (e.g., ring puckering in cyclohexyl groups). Solutions include:

  • Variable-temperature NMR : Cooling to −40°C slows conformational exchange, simplifying spectra .
  • COSY/NOESY : Identifies through-space couplings to assign axial/equatorial protons .
    Example: A related compound, (6-Methoxypyridin-3-yl)methanamine dihydrochloride, showed resolved splitting at −30°C .

Q. 2.4. How is the compound’s bioactivity profiled in kinase inhibition studies?

  • In vitro assays : Screen against kinase panels (e.g., p38 MAPK, JAK2) using fluorescence polarization.
  • SAR analysis : Modify the pyridine ring (e.g., 4- vs. 3-substitution) to enhance selectivity.
    Example: (S)-1-(Chroman-2-yl)-N-((5-(4-fluorophenyl)pyridin-3-yl)methyl)methanamine showed IC₅₀ = 12 nM for p38α .

Methodological Challenges and Solutions

3.1. Handling hygroscopicity during storage
The hydrochloride salt is hygroscopic. Best practices include:

  • Storage : 2–8°C in argon-purged vials with desiccants (e.g., silica gel) .
  • Lyophilization : Freeze-drying aqueous solutions to stabilize the compound long-term .

3.2. Resolving low yields in scaled-up synthesis
Common pitfalls include poor mixing or exothermic runaway reactions. Solutions:

  • Flow chemistry : Ensures consistent mixing and temperature control for amination steps .
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., stoichiometry, solvent polarity) .

3.3. Addressing discrepancies in cytotoxicity assays
False positives/negatives arise from compound aggregation or light sensitivity. Mitigation steps:

  • Dynamic light scattering (DLS) : Detects aggregates (>100 nm) that nonspecifically inhibit enzymes .
  • Dark incubation : Prevents photodegradation during cell-based assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyl(pyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclohexyl(pyridin-3-yl)methanamine hydrochloride

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